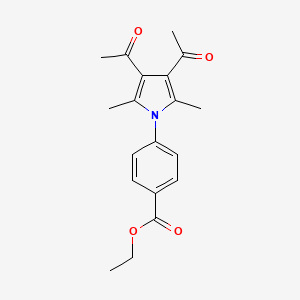

Ethyl 4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Description

Properties

IUPAC Name |

ethyl 4-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-6-24-19(23)15-7-9-16(10-8-15)20-11(2)17(13(4)21)18(12(20)3)14(5)22/h7-10H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWHZLONQIOJQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=C(C(=C2C)C(=O)C)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring is synthesized by reacting 2,5-dimethylpyrrole with acetyl chloride in the presence of a base such as pyridine. This reaction introduces the acetyl groups at the 3 and 4 positions of the pyrrole ring.

Industrial Production Methods

Industrial production of Ethyl 4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Research Findings and Data

Crystallographic Analysis

Crystal structures of related pyrrole derivatives are often resolved using SHELXL and visualized via Mercury CSD .

Reactivity in Polymerization

Ethyl 4-(dimethylamino)benzoate achieves a degree of conversion (DC) of ~75% in resin cements, while pyrrole-based systems (e.g., the target compound) show lower DC (~60%) due to reduced amine reactivity .

Biological Activity

Ethyl 4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a synthetic organic compound with a molecular formula of C19H21NO4 and a molecular weight of 327.37 g/mol. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound features a pyrrole ring substituted with acetyl groups, which are critical for its biological activity. The synthesis typically involves:

- Formation of the Pyrrole Ring : Reacting 2,5-dimethylpyrrole with acetyl chloride in the presence of a base like pyridine.

- Esterification : The resulting pyrrole is then reacted with ethyl 4-bromobenzoate using a palladium catalyst to form the final product.

The biological activity of Ethyl 4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is thought to be mediated through its interaction with specific molecular targets within cells. The acetyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity and disrupting cellular processes.

Antimicrobial Properties

Research has indicated that Ethyl 4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

These results suggest its potential use as an antibacterial agent in pharmaceuticals.

Anticancer Activity

Ethyl 4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate has also been investigated for its anticancer properties. Studies demonstrate that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 28 |

These findings indicate that the compound may serve as a potential lead for developing new anticancer drugs .

Case Studies and Research Findings

In a notable study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of similar compounds and found that modifications to the pyrrole ring significantly influenced biological activity. The study highlighted Ethyl 4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate as one of the most promising candidates due to its favorable pharmacokinetic properties and robust biological effects .

Another research project focused on its cytotoxic effects on various cancer cell lines, confirming that the compound's activity is dose-dependent and varies among different types of cancer cells. This variability underscores the importance of further investigations into its mechanism of action and potential therapeutic applications .

Q & A

Q. What are the key steps in synthesizing Ethyl 4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including coupling pyrrole derivatives with benzoate esters. Critical steps include:

- Controlled acylation and esterification to introduce acetyl and benzoate groups.

- Optimization of temperature, solvent polarity (e.g., DMF or ethanol), and reaction time to minimize side products . Advanced characterization techniques like /-NMR and high-resolution mass spectrometry (HRMS) are essential for verifying intermediates and final product purity .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

- NMR Spectroscopy : Identifies proton environments, particularly distinguishing acetyl and methyl groups on the pyrrole ring .

- X-ray Crystallography : Resolves atomic positions and confirms stereochemistry using programs like SHELXL for refinement .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns, crucial for detecting impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction kinetics data during synthesis?

Discrepancies in kinetic studies (e.g., unexpected rate constants) may arise from solvent effects or intermediate stability. Methodological solutions include:

- Variable-Temperature NMR : Monitors reaction progression and intermediate formation in real time .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and validate experimental activation energies .

Q. What strategies address crystallographic disorder in the compound’s structure?

- SHELXL Refinement : Use PART and ISOR commands to model anisotropic displacement parameters for disordered regions .

- Mercury CSD Visualization : Analyze packing motifs and hydrogen-bonding networks to identify sources of disorder .

- Twinning correction via TWIN/BASF commands in SHELX may be required for high-symmetry space groups .

Q. How does modifying substituents on the pyrrole ring impact biological activity?

- Structure-Activity Relationship (SAR) Studies : Replace acetyl groups with electron-withdrawing/-donating substituents (e.g., nitro, methoxy) to assess antimicrobial potency.

- In Silico Docking : Tools like AutoDock predict interactions with biological targets (e.g., bacterial enzymes), validated by MIC assays .

- Example: Pyrazole analogs with fluorophenyl substitutions show enhanced activity against Mycobacterium tuberculosis (MIC = 3.12–50 µg/mL) .

Q. What methodologies reconcile discrepancies in reported solubility and stability profiles?

- HPLC-PDA Analysis : Quantifies degradation products under varied pH and temperature conditions .

- Differential Scanning Calorimetry (DSC) : Measures thermal stability and polymorph transitions .

- Design of Experiments (DoE) : Statistically evaluates factors like solvent polarity and storage conditions .

Data Analysis and Reproducibility

Q. How should researchers address variability in synthetic yields across studies?

- Critical Parameter Screening : Use DoE to identify sensitive variables (e.g., catalyst loading, moisture levels) .

- Cross-Validation : Compare results with analogous compounds (e.g., ethyl 4-[2,5-dimethylpyrrolyl]benzoate derivatives) to isolate yield-limiting steps .

Q. What tools are recommended for analyzing non-covalent interactions in crystal structures?

- Mercury CSD’s Materials Module : Maps π-π stacking, hydrogen bonds, and van der Waals interactions .

- Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., C–H···O vs. H–H contacts) .

Methodological Best Practices

Q. How can researchers validate the purity of intermediates during multi-step synthesis?

- TLC-MS Coupling : Tracks reaction progress while confirming molecular weights of eluted spots .

- Column Chromatography with Evaporative Light Scattering Detection (ELSD) : Enhances separation of polar byproducts .

Q. What protocols ensure robust biological activity assays?

- Microplate Alamar Blue Assay : Standardizes antitubercular activity measurements against M. tuberculosis H37Rv .

- Broth Microdilution Method : Validates antibacterial activity using CLSI guidelines, with ciprofloxacin/norfloxacin as controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.